Evidence 1: H3 Receptor Binding Affinity Retention in Benzyl Carbamate vs. Urea Derivatives
The {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol scaffold, when derivatized as phenyl-carbamic acid 4-(1H-imidazol-4-ylmethyl)-benzyl ester (CHEMBL172610), exhibits a Ki of 37 nM at the guinea pig histamine H3 receptor [1]. In comparison, a structurally related urea derivative bearing the identical core scaffold, 1-(2-chloro-phenyl)-3-[4-(1H-imidazol-4-ylmethyl)-benzyl]-urea (CHEMBL173126), demonstrates a Ki of 32 nM under identical assay conditions [2]. The 5 nM difference (approximately 14% variation) between carbamate and urea linkages confirms that the {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol-derived scaffold maintains robust H3 receptor engagement across divergent linker chemistries, establishing this core as a privileged pharmacophore for H3 antagonist development.
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 37 nM (phenyl-carbamic acid 4-(1H-imidazol-4-ylmethyl)-benzyl ester, CHEMBL172610) |
| Comparator Or Baseline | Ki = 32 nM (1-(2-chloro-phenyl)-3-[4-(1H-imidazol-4-ylmethyl)-benzyl]-urea, CHEMBL173126) |
| Quantified Difference | ΔKi = 5 nM (≈14% variation) |
| Conditions | Guinea pig brain membrane homogenate; radioligand binding assay |
Why This Matters
This data demonstrates that the core scaffold retains sub-50 nM H3 receptor affinity independent of linker chemistry (carbamate vs. urea), validating its utility as a robust starting point for parallel SAR exploration across multiple lead series without sacrificing target engagement potency.
- [1] BindingDB. BDBM50112027 (CHEMBL172610): Phenyl-carbamic acid 4-(1H-imidazol-4-ylmethyl)-benzyl ester. Ki = 37 nM. Histamine H3 receptor (Guinea pig). View Source
- [2] BindingDB. BDBM50112008 (CHEMBL173126): 1-(2-Chloro-phenyl)-3-[4-(1H-imidazol-4-ylmethyl)-benzyl]-urea. Ki = 32 nM. Histamine H3 receptor (Guinea pig). View Source
